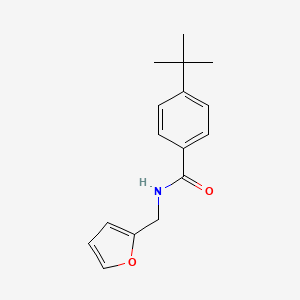

4-tert-butyl-N-(2-furylmethyl)benzamide

Vue d'ensemble

Description

4-tert-butyl-N-(2-furylmethyl)benzamide is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-tert-butyl-N-(2-furylmethyl)benzamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, drawing from diverse sources and research findings.

Chemical Structure and Properties

This compound belongs to the class of amides, characterized by the presence of a tert-butyl group and a furylmethyl substituent on the benzamide backbone. Its molecular formula is , and it has a molecular weight of approximately 242.31 g/mol. The compound's structural characteristics may influence its lipophilicity and pharmacokinetic properties, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction between 4-tert-butylbenzoic acid and 2-furylmethylamine, often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The following general steps outline the synthesis process:

- Activation of Acid : The carboxylic acid is activated using EDC.

- Coupling Reaction : 2-furylmethylamine is added to the activated acid to form the amide bond.

- Purification : The product is purified through recrystallization or chromatography.

Antifungal Activity

Research on benzamide derivatives indicates that they can possess antifungal properties. For example, certain derivatives showed inhibition rates against Sclerotinia sclerotiorum reaching up to 86.1% . While direct data on the antifungal activity of this compound is scarce, its chemical structure suggests it may exhibit similar properties.

The mechanism by which benzamide derivatives exert their biological effects often involves interaction with specific cellular targets, such as enzymes or receptors involved in cell proliferation and apoptosis. For instance, some compounds have been identified as inhibitors of histone deacetylases (HDACs), which play a critical role in cancer cell growth regulation . The potential for this compound to interact with similar pathways warrants further investigation.

Case Study 1: Anticancer Properties

A study evaluated a series of benzamide derivatives for their anticancer activity against various cell lines. Among these, compounds structurally related to this compound demonstrated significant cytotoxicity against breast and liver cancer cells, indicating a promising avenue for further research into this compound's potential therapeutic effects .

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of benzamide derivatives against common plant pathogens. Results showed that certain compounds exhibited strong fungicidal activity against Botrytis cinerea, suggesting that similar derivatives could be developed for agricultural applications .

Applications De Recherche Scientifique

Material Science

Polymeric Applications

In material science, derivatives like 4-tert-butyl-N-(2-furylmethyl)benzamide can act as intermediates in the synthesis of polymers or coatings with enhanced properties. The presence of the furyl group may impart unique optical or thermal characteristics to resultant materials, making them suitable for applications in electronics or protective coatings.

Synthesis of Functional Materials

The compound can also serve as a building block for synthesizing more complex materials through various chemical reactions, including cross-coupling reactions and polymerization processes. This versatility allows for the development of novel materials with tailored properties for specific applications .

Organic Synthesis

Reactivity and Functionalization

this compound can be utilized in organic synthesis as a precursor for more complex molecules. Its reactivity allows it to participate in various functionalization reactions, which can lead to the development of new compounds with desirable characteristics. For example, it can undergo nucleophilic substitution reactions or be used in coupling reactions to generate new amide derivatives .

Case Studies and Experimental Findings

Several studies have documented the successful synthesis and application of similar benzamide derivatives in various organic transformations. For instance, the use of copper catalysts has been reported to facilitate the formation of N-tert-butyl amides from corresponding amines and carboxylic acids, showcasing the compound's potential utility in synthetic methodologies .

Propriétés

IUPAC Name |

4-tert-butyl-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-16(2,3)13-8-6-12(7-9-13)15(18)17-11-14-5-4-10-19-14/h4-10H,11H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRFJMBJZYKSBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501330738 | |

| Record name | 4-tert-butyl-N-(furan-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194297 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

158658-48-1 | |

| Record name | 4-tert-butyl-N-(furan-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-TERT-BUTYL-N-(2-FURYLMETHYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.